![molecular formula C13H21NO5S B5052681 2,5-diethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide](/img/structure/B5052681.png)
2,5-diethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
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Overview
Description
2,5-diethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and other reactants in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in the transmetalation step, where it transfers its organic group from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it may play a role in the synthesis of various organic compounds .
Result of Action
If used in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially affect its reactivity in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 2,5-diethoxybenzene, followed by the introduction of the N-(2-methoxyethyl) group. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,5-diethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-diethoxybenzene-1-sulfonamide
- N-(2-methoxyethyl)benzene-1-sulfonamide
- 2,5-dimethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
Uniqueness
2,5-diethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is unique due to the presence of both diethoxy and methoxyethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-diethoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S/c1-4-18-11-6-7-12(19-5-2)13(10-11)20(15,16)14-8-9-17-3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYLZSFWROSOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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